Cas no 160010-18-4 (Ethyl 4-(4-bromophenyl)-3-oxobutanoate)

Ethyl 4-(4-bromophenyl)-3-oxobutanoate is a brominated β-keto ester compound with applications in organic synthesis and pharmaceutical intermediates. Its structure features a reactive β-keto ester moiety, enabling versatile transformations such as condensation, alkylation, and cyclization reactions. The 4-bromophenyl group enhances its utility as a building block for cross-coupling reactions, including Suzuki and Heck couplings, facilitating the synthesis of complex aromatic systems. This compound exhibits high purity and stability under standard conditions, making it suitable for precise synthetic workflows. Its well-defined reactivity profile and compatibility with diverse reaction conditions underscore its value in medicinal chemistry and material science research.
Ethyl 4-(4-bromophenyl)-3-oxobutanoate structure
160010-18-4 structure
Product Name:Ethyl 4-(4-bromophenyl)-3-oxobutanoate
CAS No:160010-18-4
MF:C12H13BrO3
MW:285.133823156357
CID:109393
PubChem ID:18944022
Update Time:2025-05-22

Ethyl 4-(4-bromophenyl)-3-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(4-bromophenyl)-3-oxobutanoate
    • Benzenebutanoic acid,4-bromo-b-oxo-, ethyl ester
    • AG-E-09441
    • AK-64038
    • ANW-71869
    • CTK4D0291
    • ethyl 2-(4-bromophenylacetyl)acetate
    • KB-238180
    • SureCN4812296
    • 4-(4-Bromophenyl)-3-oxobutanoic acid ethyl ester
    • 4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID ETHYL ESTER
    • DTXSID90596725
    • Ethyl4-(4-bromophenyl)-3-oxobutanoate
    • 160010-18-4
    • Ethyl 4-(4-bromophenyl)-3-oxo-butanoate
    • BRYNITBKFYVFBV-UHFFFAOYSA-N
    • MFCD03844415
    • AKOS010950793
    • F14074
    • Benzenebutanoic acid, 4-bromo-beta-oxo-, ethyl ester
    • SCHEMBL4812296
    • MDL: MFCD03844415
    • Inchi: 1S/C12H13BrO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
    • InChI Key: BRYNITBKFYVFBV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CC(CC(=O)OCC)=O

Computed Properties

  • Exact Mass: 284.00479
  • Monoisotopic Mass: 284.00481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.39
  • Boiling Point: 345.1°C at 760 mmHg
  • Flash Point: 162.5°C
  • Refractive Index: 1.534
  • PSA: 43.37

Ethyl 4-(4-bromophenyl)-3-oxobutanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019118337-5g
Ethyl 4-(4-bromophenyl)-3-oxobutanoate
160010-18-4 95%
5g
395.52 USD 2021-06-16
Chemenu
CM183101-5g
ethyl 4-(4-bromophenyl)-3-oxobutanoate
160010-18-4 95%
5g
$444 2021-06-16
Chemenu
CM183101-5g
ethyl 4-(4-bromophenyl)-3-oxobutanoate
160010-18-4 95%
5g
$444 2022-06-12
1PlusChem
1P001S27-500mg
Benzenebutanoic acid, 4-bromo-β-oxo-, ethyl ester
160010-18-4 97%
500mg
$136.00 2024-06-20
eNovation Chemicals LLC
Y1241740-250mg
Benzenebutanoic acid, 4-bromo-ß-oxo-, ethyl ester
160010-18-4 95%
250mg
$190 2025-02-19
eNovation Chemicals LLC
Y1241740-100mg
Benzenebutanoic acid, 4-bromo-ß-oxo-, ethyl ester
160010-18-4 95%
100mg
$135 2025-02-19
eNovation Chemicals LLC
Y1241740-1g
Benzenebutanoic acid, 4-bromo-ß-oxo-, ethyl ester
160010-18-4 95%
1g
$390 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X201738A-250mg
Ethyl 4-(4-bromophenyl)-3-oxobutanoate
160010-18-4 0.95
250mg
¥1634.4 2024-07-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X201738A-100mg
Ethyl 4-(4-bromophenyl)-3-oxobutanoate
160010-18-4 0.95
100mg
¥963.0 2024-07-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X201738A-1g
Ethyl 4-(4-bromophenyl)-3-oxobutanoate
160010-18-4 0.95
1g
¥4410.0 2024-07-23

Additional information on Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Ethyl 4-(4-bromophenyl)-3-oxobutanoate: A Comprehensive Overview

Ethyl 4-(4-bromophenyl)-3-oxobutanoate, with CAS No. 160010-18-4, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which combines a bromophenyl group with a ketone functionality, making it an ideal candidate for various applications. Recent studies have highlighted its potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

The bromophenyl group in Ethyl 4-(4-bromophenyl)-3-oxobutanoate plays a crucial role in its chemical reactivity and biological activity. This group is known to enhance the compound's ability to interact with cellular receptors, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers have also explored the use of this compound in the preparation of advanced materials, such as stimuli-responsive polymers and nanomaterials.

One of the most promising applications of Ethyl 4-(4-bromophenyl)-3-oxobutanoate is in the field of drug delivery systems. Recent studies have demonstrated its potential as a carrier for hydrophobic drugs, owing to its ability to form stable nanoparticles. These nanoparticles exhibit excellent biocompatibility and controlled drug release properties, making them ideal for targeted therapy applications.

In addition to its pharmacological applications, Ethyl 4-(4-bromophenyl)-3-oxobutanoate has also been utilized in the synthesis of functional polymers. These polymers exhibit unique mechanical and thermal properties, making them suitable for use in high-performance materials. For instance, researchers have reported the use of this compound in the development of polyurethanes with enhanced durability and resistance to environmental factors.

The keto group present in Ethyl 4-(4-bromophenyl)-3-oxobutanoate is another key feature that contributes to its versatility. This group allows for various chemical transformations, such as nucleophilic additions and condensations, enabling the synthesis of a wide range of derivatives. These derivatives have been explored for their potential in catalysis, sensing, and imaging applications.

Recent advancements in synthetic methodologies have further expanded the utility of Ethyl 4-(4-bromophenyl)-3-oxobutanoate. For example, researchers have developed efficient routes for its preparation using green chemistry principles. These methods not only reduce environmental impact but also enhance the scalability of production processes.

Moreover, Ethyl 4-(4-bromophenyl)-3-oxobutanoate has been employed as a building block in the construction of complex natural product analogs. Its ability to undergo regioselective reactions has made it an invaluable tool in total synthesis efforts. This has led to the creation of novel compounds with potential therapeutic applications.

In conclusion, Ethyl 4-(4-bromophenyl)-3-oxobutanoate (CAS No. 160010-18-4) is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique structure and reactivity make it an essential component in modern chemical research and development.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.